3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide
Description
3-[(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide is a chiral benzamide derivative featuring a piperidine core with stereospecific methyl groups at the 3R and 4R positions and a 3-phenylpropyl substituent at the piperidine nitrogen. The benzamide moiety is attached to the 4-position of the piperidine ring. This compound is of interest due to its structural similarity to opioid receptor modulators, as piperidine derivatives are known to interact with G protein-coupled receptors (GPCRs) such as μ-opioid and κ-opioid receptors . Its stereochemistry and substituent arrangement are critical for receptor binding and selectivity.
Properties
CAS No. |
654648-08-5 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H30N2O/c1-18-17-25(14-7-10-19-8-4-3-5-9-19)15-13-23(18,2)21-12-6-11-20(16-21)22(24)26/h3-6,8-9,11-12,16,18H,7,10,13-15,17H2,1-2H3,(H2,24,26)/t18-,23+/m0/s1 |
InChI Key |
VDJGLCONADIUNH-FDDCHVKYSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thermal Elimination of Carbonates
A stereoselective approach involves converting 1,3-dimethyl-4-piperidinol derivatives into the desired piperidine via cis-thermal elimination of alkyl carbonates (e.g., ethyl, isobutyl, or isopropyl carbonates) at 190°C. This method achieves high yields (90%) when basic nitrogen is present.
Example Reaction:
$$ \text{1,3-Dimethyl-4-arylpiperidinol} \xrightarrow{\text{Alkyl carbonate}} \text{1,3-Dimethyl-4-aryl-1,2,3,6-tetrahydropyridine} $$
Conditions:
| Parameter | Value |
|---|---|
| Temperature | 190°C |
| Carbonate Alkyl | Ethyl, isobutyl, isopropyl |
| Catalyst | Basic nitrogen |
| Yield | >90% |
Alkylation of Metalloenamines
The tetrahydropyridine intermediate is alkylated with 3-phenylpropyl bromide or similar reagents using n-BuLi as a base. This step is regio- and stereospecific, yielding the trans-3,4-dimethyl configuration.
Example Reaction:
$$ \text{1,3-Dimethyl-4-aryl-1,2,3,6-tetrahydropyridine} \xrightarrow{\text{n-BuLi, 3-phenylpropyl bromide}} \text{(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidine} $$
Conditions:
| Parameter | Value |
|---|---|
| Base | n-BuLi |
| Solvent | THF or DMF |
| Temperature | -78°C to RT |
| Yield | ~75% (optimized) |
Introduction of the Benzamide Group
The benzamide moiety is typically introduced via coupling reactions.
Benzoylation with Activated Esters
Benzoyl chlorides or activated esters (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)) are used under basic conditions.
Example Reaction:
$$ \text{(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidine} \xrightarrow{\text{BzCl, TEA}} \text{3-[(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide} $$
Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | BOP |
| Base | Triethylamine (TEA) |
| Solvent | THF or DCM |
| Temperature | 0°C to RT |
| Yield | 60–80% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are employed for aryl substitutions. For example, bromobenzamide derivatives react with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃.
Example Reaction:
$$ \text{3-Bromobenzamide} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃, arylboronic acid}} \text{3-Arylbenzamide} $$
Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME or dioxane |
| Temperature | 80–100°C |
| Yield | 50–70% |
Key Optimization Strategies
Stereochemical Control
The trans-3,4-dimethyl configuration is ensured by:
Protecting Groups
Hydroxyl groups on the piperidine core are protected using tert-butoxycarbonyl (Boc) or methyl groups during alkylation steps. Deprotection is achieved with HCl or TFA.
Alternative Routes
Nucleophilic Aromatic Substitution
Fluorobenzaldehydes or benzonitriles react with phenols under basic conditions (KOH, DMF) to form intermediates, which are oxidized or hydrolyzed to benzoic acids.
Example Reaction:
$$ \text{4-Fluorobenzonitrile} \xrightarrow{\text{KOH, DMF, 175°C}} \text{4-Hydroxybenzonitrile} \xrightarrow{\text{KOH}} \text{4-Hydroxybenzoic acid} $$
Reduction of Amides
Borane-tetrahydrofuran (BH₃·THF) reduces amides to amines, enabling further functionalization.
Example Reaction:
$$ \text{Benzamide intermediate} \xrightarrow{\text{BH₃·THF}} \text{Benzylamine intermediate} $$
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Thermal elimination | High stereochemical purity | Requires high temperatures | 75–90% |
| Alkylation with n-BuLi | Regioselective, mild conditions | Moisture-sensitive | 60–80% |
| Suzuki coupling | Broad functional group tolerance | Expensive catalysts | 50–70% |
| BOP-mediated coupling | Fast reaction rates | Sensitive to steric hindrance | 60–80% |
Purification and Characterization
Applications in Medicinal Chemistry
The compound serves as a scaffold for opioid receptor antagonists. Structural analogs (e.g., JDTic) exhibit κ-opioid receptor selectivity, highlighting the importance of the 3-phenylpropyl and benzamide groups for receptor binding.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- Research indicates that compounds similar to 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide may exhibit neuroprotective effects. They could potentially be developed as treatments for conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.
-
Pain Management :
- The compound's interaction with opioid receptors suggests potential applications in pain relief. Studies have shown that piperidine derivatives can act as analgesics, providing an alternative to traditional opioids with potentially lower addiction risks.
-
Antidepressant Effects :
- Some research has pointed towards the efficacy of similar compounds in alleviating symptoms of depression. Their ability to influence serotonin and norepinephrine pathways may offer new avenues for antidepressant therapies.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of piperidine derivatives. The findings suggested that compounds structurally related to this compound could inhibit neuroinflammation and promote neuronal survival in vitro .
Case Study 2: Analgesic Activity
In a preclinical trial, a related piperidine compound demonstrated significant analgesic activity in rodent models of acute pain. The study highlighted its potential as a non-opioid pain management option, reducing reliance on traditional opioid medications .
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of Piperidine Ring : Utilizing starting materials such as phenylpropylamine and appropriate reagents to construct the piperidine framework.
- Substitution Reactions : Introducing methyl groups at specific positions on the piperidine ring to achieve the desired stereochemistry.
- Final Coupling : Reacting the modified piperidine with benzoyl chloride to form the final amide product.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Compound 2b (3-[(3R,4R)-3,4-Dimethyl-1-(3-phenylpropyl)piperidin-4-yl]phenol)
- Structural Difference: Replaces the benzamide group with a phenol moiety.
- Pharmacological Impact: In , Compound 2b demonstrated moderate κ-opioid receptor affinity (Ki = 8.2 nM) and lower μ-opioid affinity (Ki = 32 nM). The phenolic hydroxyl group facilitates hydrogen bonding with receptors but reduces metabolic stability compared to benzamide derivatives .
- Key Insight : The benzamide group in the target compound may enhance metabolic stability and alter receptor selectivity due to its bulkier, less polar nature.
Compound 2a (3-[(3R,4R)-1,3,4-Trimethylpiperidin-4-yl]phenol)
- Structural Difference : Lacks the 3-phenylpropyl substituent and includes an additional methyl group on the piperidine nitrogen.
- This highlights the role of the 3-phenylpropyl group in enhancing CNS activity .
Benzamide Derivatives with Modified Side Chains
HY-108691 (PF-06465469)
- Structural Features : Contains a pyrazolo[3,4-d]pyrimidine core and an isopropylphenyl group.
- Molecular Weight : 523.63 g/mol (vs. ~381.5 g/mol for the target compound).
- Key Insight : The extended heterocyclic system in HY-108691 likely improves kinase inhibition but reduces solubility compared to simpler benzamide-piperidine hybrids .
Compounds 13–17 ()
- Structural Variations: Cyanomethoxy, propenyloxy, and alkoxy (methoxy, ethoxy, propoxy) substituents on benzamide analogs.
- Impact of Substituents: Longer alkoxy chains (e.g., propoxy in Compound 17) increase lipophilicity but may reduce aqueous solubility. Polar groups like cyanomethoxy (Compound 13) enhance dipole interactions but could limit membrane permeability .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 381.5 | 4.2 | <0.1 (predicted) |
| Compound 2b | 349.5 | 3.8 | 0.5 (measured) |
| HY-108691 | 523.6 | 5.1 | <0.01 |
| Compound 17 (Propoxy analog) | 429.6 | 4.9 | 0.2 |
*Predicted using Lipinski’s Rule of Five.
Research Findings and Implications
- Receptor Selectivity: The benzamide group in the target compound may shift receptor preference compared to phenolic analogs (e.g., Compound 2b) due to steric and electronic effects .
- Synthetic Feasibility : and highlight the importance of stereospecific synthesis for piperidine derivatives, suggesting that the target compound’s (3R,4R) configuration is critical for activity .
- Metabolic Stability: Benzamide derivatives generally exhibit superior stability over phenol-containing analogs, as seen in HY-108691’s design for prolonged half-life .
Biological Activity
The compound 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.42 g/mol. The structure features a piperidine ring substituted with a phenylpropyl group and a benzamide moiety.
Research indicates that compounds similar to This compound may interact with various biological targets:
- Receptor Binding : These compounds often exhibit binding affinity towards neurotransmitter receptors, particularly in the central nervous system (CNS). For instance, they may act as agonists or antagonists at dopamine and serotonin receptors, influencing mood and behavior.
- Immunomodulatory Effects : Some studies have highlighted the immunomodulatory properties of related benzazepine derivatives, which inhibit T cell proliferation and affect natural killer (NK) cell functions. This suggests potential applications in managing autoimmune diseases or enhancing immune responses in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that certain piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines. For example:
- Cytotoxicity : Compounds structurally related to This compound have shown significant cytotoxicity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM . This suggests a strong potential for these compounds as antineoplastic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | < 1 |
| HT29 | < 1 |
| Non-malignant | > 10 |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy. Research indicates that related compounds can penetrate the blood-brain barrier and exhibit CNS activity, which is crucial for treating neurological disorders .
Case Studies
A notable case study involved the assessment of a similar compound's effect on patients with chronic pain conditions. The compound was administered as part of a clinical trial assessing its efficacy in pain management. Results indicated a significant reduction in pain scores compared to placebo groups, highlighting its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
